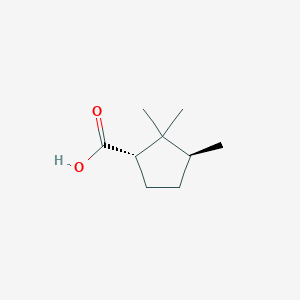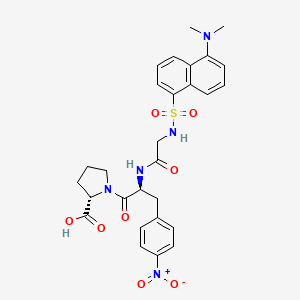
Dansyl-glycyl-nitrophenylalanyl-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dansyl-glycyl-nitrophenylalanyl-proline is a synthetic compound that combines several functional groups, including dansyl, glycine, nitrophenylalanine, and proline. This compound is often used in biochemical research due to its unique properties, such as fluorescence, which makes it useful for various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dansyl-glycyl-nitrophenylalanyl-proline typically involves the following steps:
Dansylation: The dansyl group is introduced by reacting dansyl chloride with the amino group of glycine.
Industrial Production Methods
This includes solid-phase peptide synthesis (SPPS) where the peptide is assembled step-by-step on a solid resin, followed by cleavage and purification .
Chemical Reactions Analysis
Types of Reactions
Dansyl-glycyl-nitrophenylalanyl-proline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dansyl group can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of nitrophenyl derivatives.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of substituted dansyl derivatives.
Scientific Research Applications
Dansyl-glycyl-nitrophenylalanyl-proline has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in the study of protein and peptide interactions due to its fluorescent properties.
Medicine: Potential use in diagnostic assays and imaging techniques.
Industry: Utilized in the development of fluorescent dyes and markers for various industrial applications.
Mechanism of Action
The mechanism of action of dansyl-glycyl-nitrophenylalanyl-proline primarily involves its fluorescent properties. The dansyl group absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for detecting and quantifying biological molecules. The compound can bind to specific molecular targets, allowing researchers to study interactions and pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
Dansyl-lysine: Another dansylated amino acid used for similar purposes in fluorescence studies.
Dansyl-arginine: Used in the study of enzyme kinetics and protein interactions.
Dansyl-glutamate: Employed in the analysis of neurotransmitter activity.
Uniqueness
Dansyl-glycyl-nitrophenylalanyl-proline is unique due to its combination of functional groups, which provides a versatile tool for various research applications. Its ability to undergo multiple types of chemical reactions and its strong fluorescent properties make it particularly valuable in analytical and biochemical studies .
Properties
CAS No. |
80733-88-6 |
|---|---|
Molecular Formula |
C28H31N5O8S |
Molecular Weight |
597.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C28H31N5O8S/c1-31(2)23-8-3-7-21-20(23)6-4-10-25(21)42(40,41)29-17-26(34)30-22(16-18-11-13-19(14-12-18)33(38)39)27(35)32-15-5-9-24(32)28(36)37/h3-4,6-8,10-14,22,24,29H,5,9,15-17H2,1-2H3,(H,30,34)(H,36,37)/t22-,24-/m0/s1 |
InChI Key |
BRRUPBOETNJTAW-UPVQGACJSA-N |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N4CCC[C@H]4C(=O)O |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)NC(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N4CCCC4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810133.png)

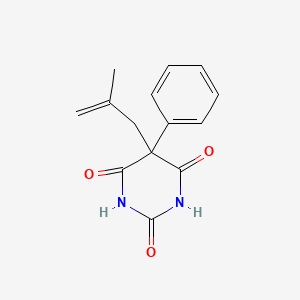
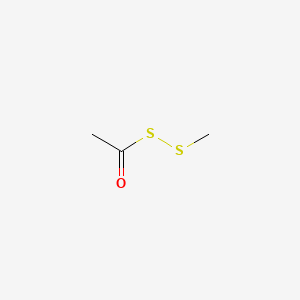


![[(4-Methylsulfonylphenyl)methylideneamino]thiourea](/img/structure/B13810156.png)
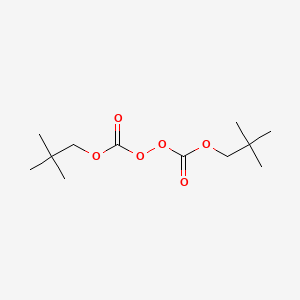
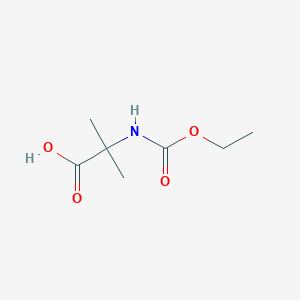
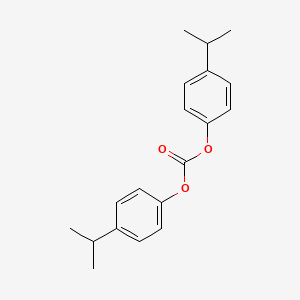
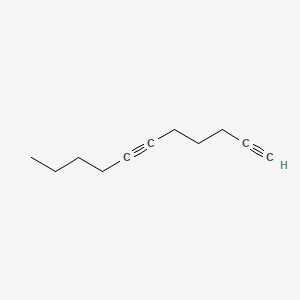

![1-[2-[Bis(isopropyl)phosphino]phenyl]-3,5-diphenyl-1H-pyrazole](/img/structure/B13810188.png)
